4-Bromo-2-(4-hydroxyphenyl)imidazole
Description
4-Bromo-2-(4-hydroxyphenyl)imidazole is a substituted imidazole derivative characterized by a bromine atom at the 4-position and a 4-hydroxyphenyl group at the 2-position of the imidazole ring. The hydroxyphenyl group may enhance solubility and enable hydrogen bonding, influencing pharmacological activity .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-(5-bromo-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-8-5-11-9(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12) |
InChI Key |
GQDXCLWOVZKTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
Pharmacological Activity
Limited cytotoxic data are available for hydroxyphenyl-substituted compounds:
- N-(4-Hydroxyphenyl)maleimide (13): IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), comparable to non-hydroxylated analogs .
- β-Carboline Derivatives : Compounds with 4-hydroxyphenyl groups showed IC₅₀ values of 1.65–1.83 μM against prostate (PC-3) and ovarian (OVCAR-03) cancer cells .
- Benzimidazole Derivatives : Exhibit broad activity (anticancer, antiulcer) due to interactions with biological targets like DNA or enzymes .
Activity Comparison :
Physical and Spectral Properties
Notes:
- Hydroxyphenyl groups typically show broad O-H stretches (~3200–3600 cm⁻¹) in IR, absent in non-hydroxylated analogs.
- Bromine substituents cause distinct mass spectrometry fragmentation patterns.
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